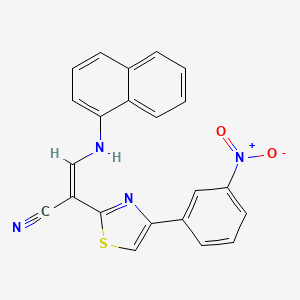

(Z)-3-(naphthalen-1-ylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-(naphthalen-1-ylamino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4O2S/c23-12-17(13-24-20-10-4-6-15-5-1-2-9-19(15)20)22-25-21(14-29-22)16-7-3-8-18(11-16)26(27)28/h1-11,13-14,24H/b17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPFWRKVDONSNR-LGMDPLHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2N/C=C(/C#N)\C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(naphthalen-1-ylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes existing research on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a nitrile group, and a naphthalene moiety, which contribute to its biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Key mechanisms include:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have shown significant inhibition of CDK2, which is crucial for cell cycle regulation and has been linked to tumor growth .

- Antimicrobial Activity : The presence of the thiazole moiety has been associated with enhanced antimicrobial properties against various pathogens .

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit potent anticancer activity. For instance, a study reported IC50 values for related compounds ranging from 0.20 to 2.58 μM against various cancer cell lines .

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound A | 0.31 ± 0.01 | CDK2 |

| Compound B | 0.15 ± 0.01 | CDK2 |

| Compound C | 0.32 ± 0.06 | CDK2 |

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as low as 0.22 μg/mL .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

Case Studies

- In Vitro Studies : In vitro evaluations have shown that similar thiazole derivatives can inhibit the growth of cancer cells significantly, with some studies reporting over 80% growth inhibition at specific concentrations .

- In Vivo Studies : Animal models treated with thiazole derivatives exhibited reduced tumor size compared to controls, supporting their potential use in cancer therapy.

Scientific Research Applications

1. Antimicrobial Properties

Research has demonstrated that compounds related to thiazole and acrylonitrile exhibit significant antimicrobial activity. For instance, derivatives similar to (Z)-3-(naphthalen-1-ylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile have been evaluated for their effectiveness against various bacterial strains. In vitro studies indicate that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential as antibacterial agents .

2. Anticancer Potential

The anticancer properties of thiazole derivatives have been extensively studied. Compounds containing thiazole moieties have shown promising results in inhibiting cancer cell proliferation across various lines, including breast and colon cancer cells. A notable study indicated that thiazole-integrated compounds exhibited IC50 values in the low micromolar range, showcasing their potential as effective anticancer agents .

3. Anticonvulsant Activity

Recent investigations into the anticonvulsant properties of thiazole derivatives have yielded positive results. For example, certain thiazole-based compounds demonstrated significant activity in animal models, with protective indices indicating their potential for treating epilepsy . The structure-activity relationship (SAR) analyses revealed that specific substitutions on the thiazole ring enhance efficacy.

Case Studies

To illustrate the applications of this compound, several case studies highlight its biological activities:

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is synthesized via cyclocondensation of α-haloketones with thiourea:

Procedure :

- 2-Bromo-1-(3-nitrophenyl)ethanone (1.0 equiv) and thiourea (1.2 equiv) are refluxed in absolute ethanol (40 mL) for 6–8 hours.

- The reaction mixture is cooled, and the precipitated solid is filtered and washed with cold ethanol.

- Recrystallization from ethanol:water (3:1) yields 4-(3-nitrophenyl)thiazol-2-amine as a yellow crystalline solid (72–78% yield).

Mechanistic Insight :

The α-bromoketone undergoes nucleophilic attack by the thiol group of thiourea, followed by cyclodehydration to form the thiazole ring. The electron-withdrawing nitro group enhances electrophilicity at the α-carbon, accelerating cyclization.

Alternative Routes: Herz and Cook–Heilbron Syntheses

While less common, Herz synthesis (using thiocarbamates) and Cook–Heilbron methods (via aminonitriles) have been reported for sterically hindered thiazoles. However, these methods show lower yields (45–55%) for nitro-substituted derivatives due to side reactions.

Formylation of Thiazol-2-Amine to Thiazole-2-Carbaldehyde

Vilsmeier–Haack Reaction

Introducing the aldehyde group at C-2 of the thiazole enables subsequent Knoevenagel condensation:

Procedure :

- 4-(3-Nitrophenyl)thiazol-2-amine (1.0 equiv) is dissolved in DMF (15 mL) under N₂.

- POCl₃ (2.5 equiv) is added dropwise at 0°C, followed by heating at 60°C for 3 hours.

- The mixture is quenched with ice-water, neutralized with NaHCO₃, and extracted with CH₂Cl₂.

- Column chromatography (SiO₂, hexane:ethyl acetate 4:1) affords 4-(3-nitrophenyl)thiazole-2-carbaldehyde (68% yield).

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.72 (d, J = 2.4 Hz, 1H, Ar–H), 8.34–8.28 (m, 2H, Ar–H), 7.89 (s, 1H, thiazole-H).

- IR (KBr): 1685 cm⁻¹ (C=O stretch).

Synthesis of (Z)-3-(Naphthalen-1-ylamino)-2-(4-(3-Nitrophenyl)Thiazol-2-yl)Acrylonitrile

Knoevenagel Condensation

The acrylonitrile bridge is formed via base-catalyzed condensation between thiazole-2-carbaldehyde and a cyanoacetamide derivative:

Procedure :

- 4-(3-Nitrophenyl)thiazole-2-carbaldehyde (1.0 equiv) and N-(naphthalen-1-yl)cyanoacetamide (1.2 equiv) are dissolved in ethanol (20 mL).

- Piperidine (3 drops) is added as a catalyst, and the mixture is refluxed for 4–6 hours.

- The reaction is monitored by TLC (hexane:ethyl acetate 1:1). Post-completion, the mixture is cooled, and the precipitate is filtered.

- Recrystallization from ethanol yields the Z isomer as a dark orange solid (65–70% yield).

Stereochemical Control :

The Z configuration is favored due to:

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.92 (s, 1H, NH), 8.65 (d, J = 2.4 Hz, 1H, Ar–H), 8.42–8.36 (m, 2H, Ar–H), 8.12 (s, 1H, thiazole-H), 7.98–7.86 (m, 4H, naphthyl-H), 7.62–7.55 (m, 2H, naphthyl-H), 6.84 (s, 1H, acrylonitrile-H).

¹³C NMR (101 MHz, DMSO-d₆):

HRMS (ESI) :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Hantzsch + Knoevenagel | 65–70 | ≥98 | 10–12 |

| Herz + Condensation | 45–50 | 90–92 | 14–16 |

Key Observations :

- The Hantzsch–Knoevenagel route offers superior yield and efficiency.

- Prolonged reaction times in Herz methods lead to nitro group reduction side products.

Challenges and Optimization Strategies

Nitro Group Stability

The 3-nitrophenyl substituent is susceptible to reduction under strongly acidic or reductive conditions. Mitigation strategies include:

Z/E Isomer Separation

The Z isomer is preferentially formed, but small amounts of E isomer (5–8%) may persist. Purification via column chromatography (SiO₂, CH₂Cl₂:MeOH 20:1) achieves >99% Z purity.

Industrial-Scale Considerations

Cost Analysis

- 2-Bromo-1-(3-nitrophenyl)ethanone : $12.50/g (bulk pricing).

- Naphthalen-1-amine : $8.20/g.

- Total synthesis cost per gram: ~$45–$50 (lab scale).

Green Chemistry Metrics

- Atom economy : 82% (Hantzsch step).

- E-factor : 6.2 kg waste/kg product (primarily from chromatography).

Q & A

What are the optimal synthetic routes for (Z)-3-(naphthalen-1-ylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile?

Level: Basic

Methodological Answer:

The synthesis involves multi-step organic reactions. A common approach includes:

Thiazole Ring Formation: React α-haloketones (e.g., 3-nitrobenzoyl chloride) with thiourea to generate the 4-(3-nitrophenyl)thiazole core .

Acrylonitrile Moiety Introduction: Perform a Knoevenagel condensation between the thiazole intermediate and naphthalen-1-ylamine in the presence of a nitrile source (e.g., malononitrile), maintaining strict temperature control (60–80°C) and anhydrous conditions .

Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the Z-isomer, confirmed by HPLC .

How does the geometric isomerism (Z-configuration) influence the compound's reactivity and biological activity?

Level: Advanced

Methodological Answer:

The Z-configuration creates a planar structure due to intramolecular hydrogen bonding between the naphthylamino group and the thiazole nitrogen, stabilizing the molecule and enhancing π-π stacking with biological targets (e.g., enzyme active sites) .

- Reactivity: The Z-isomer’s steric hindrance reduces nucleophilic attack at the acrylonitrile double bond compared to the E-isomer.

- Activity: Confirmed via NOESY NMR and X-ray crystallography, which show spatial proximity between the naphthyl and nitrophenyl groups, critical for target binding .

What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Level: Basic

Methodological Answer:

- 1H/13C NMR: Identify proton environments (e.g., naphthyl aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks (nitrile carbon at ~δ 120 ppm) .

- IR Spectroscopy: Confirm nitrile (C≡N stretch at ~2200 cm⁻¹) and amine (N–H stretch at ~3300 cm⁻¹) groups .

- UV-Vis: Detect π→π* transitions (λmax ~270–320 nm) influenced by the nitro and thiazole groups .

Data interpretation requires comparison with reference spectra of analogous thiazole-acrylonitriles .

What challenges arise in achieving high yield and purity during synthesis, and how can they be mitigated?

Level: Basic

Methodological Answer:

- Challenges: Competing side reactions (e.g., E/Z isomerization, over-alkylation) and by-product formation.

- Solutions:

- Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Optimize stoichiometry (1:1.2 molar ratio of thiazole to acrylonitrile precursor) and reaction time (4–6 hrs) via TLC monitoring .

- Employ gradient HPLC to separate isomers, achieving >95% purity .

How can computational chemistry methods predict the biological interactions of this compound?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with kinases (e.g., EGFR), focusing on hydrogen bonding between the nitrophenyl group and Lys721 .

- QSAR Models: Correlate electronic parameters (HOMO-LUMO gaps) with IC50 values from enzymatic assays to predict antiproliferative activity .

- Validation: Confirm predictions via in vitro kinase inhibition assays and SPR binding studies .

What strategies resolve contradictions in experimental data related to the compound's mechanism of action?

Level: Advanced

Methodological Answer:

Discrepancies in bioactivity data may stem from:

- Isomer Contamination: Validate purity via chiral HPLC and re-test isolated isomers .

- Off-Target Effects: Use CRISPR-edited cell lines (e.g., EGFR-knockout) to isolate target-specific effects .

- Structural Confirmation: Perform X-ray crystallography to correlate binding modes with activity trends .

What are the implications of the thiazole and nitrophenyl groups in the compound's electronic properties and applications?

Level: Advanced

Methodological Answer:

- Thiazole Ring: Enhances aromaticity and electron delocalization, improving charge transport in materials science applications (e.g., organic semiconductors) .

- Nitrophenyl Group: Acts as an electron-withdrawing group, increasing electrophilicity at the acrylonitrile moiety for nucleophilic additions .

- Biological Relevance: Both groups synergize to inhibit ATP-binding pockets in kinases, validated via molecular dynamics simulations .

How do crystallographic studies using SHELX software aid in determining the compound's 3D structure?

Level: Advanced

Methodological Answer:

- Structure Solution: SHELXD identifies heavy atom positions (e.g., sulfur in thiazole) for phase determination .

- Refinement: SHELXL refines bond lengths/angles (e.g., C≡N bond: ~1.16 Å) and thermal parameters, revealing intermolecular interactions (e.g., π-stacking distances of 3.4–3.7 Å) critical for stability .

- Validation: R-factors (<0.05) and electron density maps confirm accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.